3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid
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Overview
Description
3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonic acid group, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropropane-1-sulfonic acid with 2S-1-oxo-3-phenylpropan-2-ylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of catalysts and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, altering their activity. Additionally, the phenylpropan-2-ylamine moiety can interact with hydrophobic pockets in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: Known for its use as a gabamimetic agent.
MOPS (3-(N-morpholino)propanesulfonic acid): Commonly used as a buffering agent in biological systems.
Uniqueness
3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid stands out due to its unique combination of functional groups, which confer both reactivity and specificity in its interactions. This makes it particularly valuable in applications requiring precise molecular targeting and reactivity.
Properties
CAS No. |
819849-90-6 |
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Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
3-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H17NO4S/c14-10-12(9-11-5-2-1-3-6-11)13-7-4-8-18(15,16)17/h1-3,5-6,10,12-13H,4,7-9H2,(H,15,16,17)/t12-/m0/s1 |
InChI Key |
FGJBOIBYUMEDGP-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C=O)NCCCS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
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